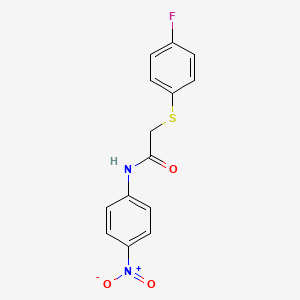

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((4-Fluorophenyl)thio)-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenylthio group (-S-C₆H₄F) at the α-position and a 4-nitrophenylamide (-NH-C₆H₄NO₂) moiety. This compound belongs to a broader class of sulfur-containing acetamides, which are frequently explored for their diverse pharmacological properties, including antiproliferative, enzyme inhibitory, and antimicrobial activities.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFBFBLRFOLLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the thiol group on the fluorophenyl ring with the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole and Triazole Derivatives

Compound 4h (N-(4-Nitrophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide):

- Compound 9j (2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide): Structure: Combines a quinoline-benzoimidazole hybrid with the acetamide backbone. Synthesis: Synthesized in 93% yield with a high melting point (180–182°C), indicating thermal stability .

Thiadiazole and Thiazole Derivatives

- Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Structure: Features a thiadiazole ring linked to the acetamide via a thioether bond. Activity: Induces apoptosis in C6 glioma cells (92.36% Akt inhibition) via π-π interactions and hydrogen bonding .

- LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Structure: Contains a cyanopyridine-thio group. Synthesis: Moderate yield (45%) suggests challenges in introducing electron-withdrawing substituents .

Carbonic Anhydrase (hCA) Inhibitors

- Compound 12 (N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide):

Key Observations:

- Electron-Withdrawing Groups : The 4-nitrophenyl group in compounds like 4h and 9j enhances cytotoxicity and thermal stability .

- Thioether Linkers : Thioether bonds (e.g., in Compound 3 and LBJ-03) improve interactions with biological targets like Akt and IDO1 .

- Fluorophenyl vs. Nitrophenyl : Fluorophenyl derivatives (e.g., LBJ-03) often show better solubility, while nitrophenyl analogs exhibit stronger enzyme inhibition .

Trends:

Biological Activity

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 4-fluorothiophenol with 4-nitroaniline in the presence of acetic anhydride. This reaction proceeds through nucleophilic substitution, where the thiol group on the fluorophenyl ring reacts with the acetamide group under controlled conditions to yield the desired product.

Reaction Mechanism

The reaction mechanism can be summarized as follows:

- Formation of Acetamide : The acetic anhydride activates the acetamide group for nucleophilic attack.

- Nucleophilic Substitution : The thiol group from 4-fluorothiophenol attacks the carbonyl carbon of the acetamide, leading to the formation of the thioamide bond.

- Final Product : The resulting compound is purified and characterized using techniques like NMR and HPLC.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae , which is known for its antibiotic resistance . The compound's mechanism involves interaction with penicillin-binding proteins, promoting cell lysis and thereby exhibiting bactericidal effects.

Minimum Inhibitory Concentration (MIC) values for this compound have been determined, showing effective concentrations that inhibit bacterial growth. For instance, a study reported MIC values indicating significant antibacterial activity against resistant strains .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The nitro group in the structure can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. Further research is necessary to elucidate specific cancer types affected and the underlying mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other acetamides such as:

- 2-((4-chlorophenyl)thio)-N-(4-nitrophenyl)acetamide

- 2-((4-bromophenyl)thio)-N-(4-nitrophenyl)acetamide

The presence of fluorine in this compound enhances its lipophilicity and metabolic stability compared to its chloro or bromo analogs, potentially increasing its efficacy as a drug candidate.

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High against K. pneumoniae | Promising but needs further study | Fluorine enhances stability |

| 2-((4-chlorophenyl)thio)-N-(4-nitrophenyl)acetamide | Moderate | Limited data available | Chlorine may stabilize interactions |

| 2-((4-bromophenyl)thio)-N-(4-nitrophenyl)acetamide | Moderate | Limited data available | Bromine affects reactivity |

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial activity against Klebsiella pneumoniae , demonstrating that modifications in the acetamide structure could significantly enhance antibacterial properties. The study highlighted how structural variations influenced binding affinity to target proteins, ultimately affecting cell lysis rates .

- Cytotoxicity Assessment : Preliminary cytotoxicity tests revealed that while exhibiting antibacterial properties, this compound displayed low cytotoxic effects on mammalian cells, suggesting a favorable therapeutic index for potential drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.